molecular formula C22H24N3O7S  xNa (lot specific) B057129 Ertapenem sodium CAS No. 153773-82-1

Ertapenem sodium

Cat. No. B057129
M. Wt: 474.51 g/mol (Free base)
InChI Key: ZXNAQFZBWUNWJM-HRXMHBOMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ertapenem sodium involves the preparation from P-Nitrobenzyl(4R,5S,6S)-3-(diphenyloxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclohept-2-ene-2-carboxylate (MAP) and 3-[(2S,4S)-4-Mercapto-pyrrolidine-2-carboxamido]benzoic acid hydrochloride (ertapenem side chain) as raw materials. This process, which includes condensation and catalytic hydrogenation, results in the target compound with high yield and purity, making it suitable for industrial production (Sun Xiu-ling, 2013). Another practical synthesis for large-scale production highlights the novel use of 1,1,3,3-tetramethylguanidine for the low-temperature reaction and emphasizes the importance of bicarbonate in hydrogenolysis for protecting the pyrrolidine amine, significantly improving reaction performance and product stability (J. M. Williams et al., 2005).

Molecular Structure Analysis

Ertapenem's unique structure includes a trans-1-hydroxyethyl group, contributing to its efficacy against beta-lactamase-producing organisms, and a 1beta-methyl substituent to reduce hydrolysis by dehydropeptidase (DHP)-1, eliminating the need for a DHP-1 inhibitor. Its molecular design, including a meta-substituted benzoic acid substituent, increases lipophilicity and molecular weight, resulting in a net negative charge at physiological pH, which contributes to its high protein binding and extended half-life, enabling once-a-day dosing (M. Hammond, 2004).

Chemical Reactions and Properties

The synthesis process includes key reactions such as condensation and catalytic hydrogenation. Ertapenem's stability in various i.v. infusion solutions and its compatibility with coinfusion solutions have been extensively studied, showing greater stability in sodium chloride injections and Ringer's solution, but instability in mannitol and dextrose solutions. These findings are crucial for its preparation and administration in clinical settings (M. S. McQuade et al., 2004).

Physical Properties Analysis

The pharmacokinetics of ertapenem in healthy volunteers have been detailed, demonstrating its high plasma protein binding and a half-life that supports once-daily administration. Approximately 45% of its clearance is renal, with the remainder largely through the formation of a metabolite. It does not accumulate significantly with multiple dosing, indicating stable pharmacokinetics suitable for a wide range of patients (Anup Majumdar et al., 2002).

Chemical Properties Analysis

Ertapenem shows broad-spectrum activity against a variety of pathogens, including those producing extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases, due to its structural modifications. Its chemical properties allow for its high efficacy against Gram-positive and Gram-negative bacteria, while its high level of protein binding and extended half-life facilitate its once-daily dosing regimen. The antibiotic's specific chemical characteristics, such as its resistance to DHP-1 hydrolysis and its unique binding to penicillin-binding proteins, underpin its clinical utility and broad application in treating infections (Inga Odenholt, 2001).

Scientific Research Applications

  • Bioassay for Quantification : An efficient, accurate, and reproducible microbiological assay for quantifying Ertapenem sodium has been developed. This assay is crucial for the pharmaceutical industry, particularly in quality control of Ertapenem sodium (Pedroso, Kogawa, & Salgado, 2018).

  • Analytical Methods for Determination : Various methods for determining Ertapenem sodium in biological fluids and pharmaceutical formulations have been reviewed. High-Performance Liquid Chromatography (HPLC) is the most common method for analysis (Pedroso & Salgado, 2016).

  • Broad Spectrum Antimicrobial Activity : Ertapenem has been found effective against a range of Gram-positive and Gram-negative aerobic and anaerobic pathogens. It demonstrates significant activity against drug-resistant organisms, including those producing extended-spectrum β-lactamases (Sun Chun-hua, 2005).

  • Pharmacokinetics and Pharmacodynamics : Ertapenem has a notable pharmacokinetic profile, with a high level of protein binding and a serum half-life that allows once-daily dosing. It is neither a substrate nor an inhibitor of cytochrome P450 enzymes, suggesting minimal drug interactions (Nix, Majumdar, & Dinubile, 2004).

  • Stability and Compatibility : Research on the stability and compatibility of reconstituted Ertapenem with various IV infusion solutions has shown that it is relatively stable in sodium chloride injections and Ringer's solution, but unstable in mannitol and dextrose solutions (McQuade et al., 2004).

  • Pharmacokinetics in Outpatients : A study on the pharmacokinetics of Ertapenem in outpatients with complicated urinary tract infections provided insights into its efficacy in outpatient settings (Zhou et al., 2014).

  • Synthesis for Industrial Production : A study detailed the process of synthesizing Ertapenem sodium, highlighting its suitability for industrial production due to the process's simplicity, high yield, and purity (Sun Xiu-ling, 2013).

  • Green Chemistry in Analysis : A new method for analyzing Ertapenem sodium via capillary electrophoresis aligns with the principles of green analytical chemistry, offering an environmentally friendly approach for routine analysis (Pedroso, Schepdael, & Salgado, 2019).

Safety And Hazards

Ertapenem Sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Ertapenem Sodium is injected into a muscle or a vein. It is recommended to keep using this medicine for the full treatment time, even if you feel better after the first few doses . The dosage guide suggests that the medicine should be used exactly as directed .

Relevant papers on Ertapenem Sodium have been analyzed to provide this comprehensive information .

properties

IUPAC Name

sodium;3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNAQFZBWUNWJM-HRXMHBOMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N3NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(((3S,5S)-5-(((3-carboxyphenyl)amino)carbonyl)-3-pyrrolidinyl)thio)-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)-

CAS RN

153773-82-1, 153832-38-3
Record name Ertapenem
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 153832-38-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ertapenem sodium
Reactant of Route 2
Reactant of Route 2
Ertapenem sodium
Reactant of Route 3
Reactant of Route 3
Ertapenem sodium
Reactant of Route 4
Ertapenem sodium
Reactant of Route 5
Ertapenem sodium
Reactant of Route 6
Reactant of Route 6
Ertapenem sodium

Citations

For This Compound
396
Citations
TM Pedroso, HRN Salgado - Critical Reviews in Analytical …, 2016 - Taylor & Francis
… of existing methods for ertapenem sodium quantification. Ertapenem sodium can be analyzed by … reported for determination of ertapenem sodium in biological fluids and formulations. …
Number of citations: 15 www.tandfonline.com
JM Williams, KMJ Brands, RT Skerlj… - The Journal of …, 2005 - ACS Publications
… Ertapenem sodium 8 is a new broad-spectrum carbapenem … Ertapenem sodium is the active ingredient in INVANZ which was … the new antibiotic ertapenem sodium 1 allowing production …
Number of citations: 32 pubs.acs.org
TM Pedroso, ACD Medeiros, HRN Salgado - Talanta, 2016 - Elsevier
… Ertapenem sodium (ERTM) is an extremely important … Since approval by the FDA in 2001, ertapenem sodium (Fig. 1) has … This is the case of ertapenem sodium, which is presented in …
Number of citations: 33 www.sciencedirect.com
TM Pedroso, AV Schepdael… - International journal of …, 2019 - hindawi.com
… method for routine evaluation of ertapenem sodium lyophilized powder for injection. … used were ertapenem sodium 98.8% (ID number 1407011333e) and ertapenem sodium lyophilized …
Number of citations: 12 www.hindawi.com
K Kilińska, J Cielecka-Piontek, R Skibiński… - Molecules, 2019 - mdpi.com
… In this paper, the effect of ionizing radiation on ertapenem sodium in the solid state has been investigated. A standard recommended dose of irradiation (25 kGy) [14] and higher …
Number of citations: 6 www.mdpi.com
J Cielecka-Piontek, M Zając, A Jelińska - Journal of pharmaceutical and …, 2008 - Elsevier
… For the forced aging test 5 mg samples of INVANZ (equivalent to 3.025 mg of ertapenem sodium) and 10 mg samples of MERONEM (equivalent to 7.418 mg of meropenem) were …
Number of citations: 39 www.sciencedirect.com
M Zając, J Cielecka-Piontek, A Jelińska - Journal of pharmaceutical and …, 2007 - Elsevier
… Each vial contains 1.046 g of ertapenem sodium (equivalent to 1 g of ertapenem) and inactive ingredients: 175 mg of sodium bicarbonate and sodium hydroxide to adjust pH to 7.5. …
Number of citations: 44 www.sciencedirect.com
BA Cunha - Drugs of Today (Barcelona, Spain: 1998), 2002 - europepmc.org
… Ertapenem sodium (trade name Invanz, also designated as MK-0826, MK-826 and L-749345), manufactured by Merck & Co., Inc. is a structurally unique parenteral 1 beta-methyl …
Number of citations: 74 europepmc.org
ML Hammond - Journal of Antimicrobial Chemotherapy, 2004 - academic.oup.com
Ertapenem, a Group 1 carbapenem, is the most recent β-lactam antibiotic to enter clinical practice in the USA and Europe. While structurally a carbapenem, the overall molecular …
Number of citations: 101 academic.oup.com
N Jain, R Jain, DK Jain, A Singh… - European Journal of …, 2016 - researchgate.net
… This paper mainly deals with the forced degradation of ertapenem sodium under the stress conditions such as acidic and basic hydrolysis, oxidation, heat, light and validation of the …
Number of citations: 1 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.